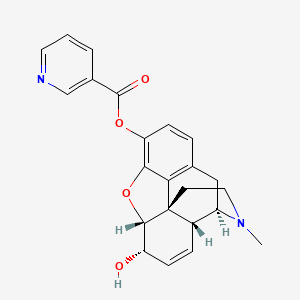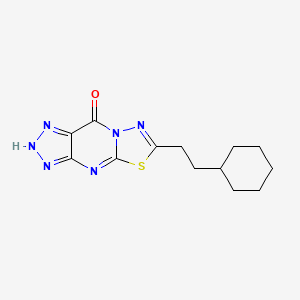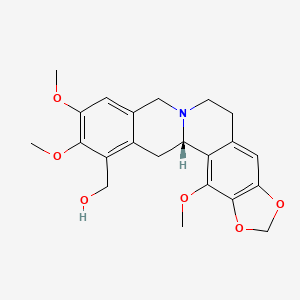
3,7-双(二甲基氨基)-4-硝基吩噻嗪-5-鎓
描述
“3,7-Bis(dimethylamino)-4-nitrophenothiazin-5-ium” is also known as Methylene Blue . It is a dark green crystalline powder with a bronze luster . When dissolved in water, it forms a deep blue solution commonly used as a dye .
Synthesis Analysis
The synthesis of “3,7-Bis(dimethylamino)-4-nitrophenothiazin-5-ium” involves the use of phenothiazine as a starting material. The process includes treating phenothiazine with diiodine, followed by treating the reaction medium directly obtained from the first step with dimethylamine .
Molecular Structure Analysis
The molecular formula of “3,7-Bis(dimethylamino)-4-nitrophenothiazin-5-ium” is C16H18N3S . The crystal structure of this compound has been studied using single-crystal X-ray crystallography .
Chemical Reactions Analysis
Various strategies including reduction, oxidation, biological and photochemical degradation have been reported for converting this harmful dye into commercially useful products . The nanocatalytic reduction of Methylene Blue into its reduced counterpart, i.e., leucomethylene blue, is considered more preferable .
Physical And Chemical Properties Analysis
Methylene Blue is soluble in water and chloroform and moderately soluble in alcohol . The absorption maxima of Methylene Blue are 609 and 668 nm .
科学研究应用
Photocatalytic Degradation
This compound has been used in the photocatalytic degradation of dyes . Specifically, it has been used in the degradation of a textile dye called methylene blue (MB) in aqueous solutions under UV radiation .
Hydrogen Evolution Reaction (HER)
The compound has been used in the Hydrogen Evolution Reaction (HER) . This reaction was carried out in both visible light and UV light using Hydrazine (N2H4H2O) in the presence of a nanocomposite . The decomposition of hydrazine proceeded rapidly to generate free hydrogen-rich gas through OH radical contact with the nanocomposite at room temperature .
Nanocatalytic Reduction
The compound has been used in the nanocatalytic reduction of methylene blue into its reduced counterpart, leucomethylene blue . This process is considered more preferable as it has been reported to have numerous applications in various industrial fields .
Pollutant Treatment
Methylene blue, which contains the compound, is a harmful pollutant known for its detrimental effects on human health . Various strategies including reduction, oxidation, biological and photochemical degradation have been reported for converting this harmful dye into commercially useful products .
Synthesis of Nanocomposites
The compound has been used in the synthesis of CdS/NiS nanocomposites by the electrochemical method . These nanocomposites have found applications in electrical conductivity and photocatalysis .
Kinetics of Hydrogen Evolution Reaction (HER)
The compound has been used to study the kinetics of Hydrogen Evolution Reaction (HER) . The synthesized photocatalyst shows applicable performance for kinetics of HER in Visible light and UV light .
作用机制
Target of Action
The primary target of 3,7-Bis(dimethylamino)-4-nitrophenothiazin-5-ium, also known as Methylene Blue, is guanylate cyclase . This enzyme plays a crucial role in the cyclic guanosine monophosphate (cGMP) pathway, which is involved in various physiological processes, including vasodilation, inhibition of platelet aggregation, and phototransduction in the visual system .
Mode of Action
Methylene Blue inhibits guanylate cyclase, thereby reducing the levels of cGMP . This can have various effects depending on the context, but one notable application is the treatment of methemoglobinemia . In this condition, an abnormal form of hemoglobin (methemoglobin) builds up in the blood, impairing oxygen transport. Methylene Blue can help reduce methemoglobin levels, restoring normal oxygen transport .
Biochemical Pathways
The action of Methylene Blue affects the cGMP pathway . By inhibiting guanylate cyclase, it reduces cGMP levels, which can affect various downstream processes. For example, in the context of methemoglobinemia, the reduction of methemoglobin levels can help restore normal oxygen transport .
Pharmacokinetics
It is known that the compound is soluble in water and chloroform, and sparingly soluble in alcohol . This could influence its bioavailability and distribution in the body.
Result of Action
The primary result of Methylene Blue’s action is the reduction of methemoglobin levels in the blood, which can help restore normal oxygen transport in cases of methemoglobinemia . Additionally, it has been suggested that Methylene Blue may have neuroprotective effects .
Action Environment
The efficacy and stability of Methylene Blue can be influenced by various environmental factors. For example, its solubility in different solvents could affect its distribution in the body . .
安全和危害
未来方向
属性
IUPAC Name |
[7-(dimethylamino)-4-nitrophenothiazin-3-ylidene]-dimethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N4O2S/c1-18(2)10-5-6-11-14(9-10)23-16-12(17-11)7-8-13(19(3)4)15(16)20(21)22/h5-9H,1-4H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICGHBSILZBPAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C(=C3S2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N4O2S+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Bis(dimethylamino)-4-nitrophenothiazin-5-ium | |
CAS RN |
6722-15-2 | |
| Record name | Phenothiazin-5-ium, 3,7-bis(dimethylamino)-4-nitro-, chloride, compd. with zinc chloride (ZnCl2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1207340.png)










